[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13467461
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N3O3 |
|---|---|
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(19)10-18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)/t12-,14?/m0/s1 |
| Standard InChI Key | FPBNNERSUMQJAK-NBFOIZRFSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N |
Introduction
The compound “[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester” is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in drug design and development. Its structure incorporates functional groups that enable diverse chemical interactions, making it a candidate for pharmaceutical research.
Synthesis and Characterization
3.1 Synthesis Pathway
The synthesis typically involves:
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Formation of the pyrrolidine core.
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Coupling with an (S)-amino-propionyl group.
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Introduction of the carbamic acid benzyl ester functionality.
3.2 Characterization Techniques
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NMR Spectroscopy: Confirms molecular structure via hydrogen and carbon environments.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies functional groups through characteristic vibrational frequencies.
Biological Relevance
4.1 Potential Applications
This compound is hypothesized to interact with enzymes or receptors due to its functional groups, making it a candidate for:
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Enzyme inhibition studies.
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Drug development targeting specific protein-ligand interactions.
4.2 Pharmacokinetics
The ester group suggests potential hydrolysis in vivo, leading to active metabolites that may enhance bioavailability or specificity.
Comparative Analysis with Related Compounds
| Property | [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester | tert-butyl ester derivative |
|---|---|---|
| Molecular Weight | 278.35 g/mol | 271.36 g/mol |
| Functional Group Complexity | Benzyl ester provides aromatic interaction potential | Simpler tert-butyl group |
| Stability | Benzyl ester may be less stable under hydrolysis | More stable under basic conditions |
Limitations and Future Research Directions
6.1 Stability Concerns
The benzyl ester functionality may undergo hydrolysis under physiological conditions, impacting its efficacy.
6.2 Research Gaps
Further studies are needed to:
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Evaluate its pharmacological activity.
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Investigate metabolic pathways and toxicity profiles.
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